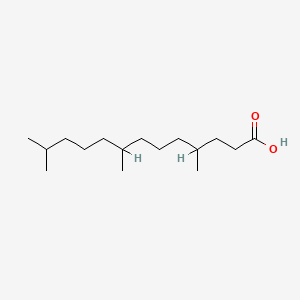

4,8,12-Trimethyltridecanoic acid

Description

Contextualization within Branched-Chain Fatty Acid Metabolomics

Branched-chain fatty acids (BCFAs) are a class of fatty acids characterized by one or more methyl groups on their carbon chain. mdpi.com Unlike their straight-chain counterparts, the metabolism of BCFAs often involves specialized enzymatic pathways. TMTDA is specifically a methyl-branched fatty acid, consisting of a tridecanoic acid backbone with methyl groups at the 4, 8, and 12 positions. nih.govebi.ac.uk

The study of TMTDA is intrinsically linked to the metabolism of phytanic acid, a multi-branched fatty acid derived from the phytol (B49457) side chain of chlorophyll (B73375). youtube.comyoutube.com In ruminant animals, gut microbes break down chlorophyll from plant matter, releasing phytol which is then converted to phytanic acid and stored in their fats. youtube.comyoutube.com Humans primarily acquire phytanic acid through the consumption of dairy products and fats from these animals. nih.govtaylorandfrancis.com

The degradation of phytanic acid in humans occurs in peroxisomes via a process called alpha-oxidation, as its branched structure prevents it from undergoing the more common beta-oxidation. nih.govyoutube.comtaylorandfrancis.com This process eventually leads to the formation of other metabolites, including TMTDA, which is considered a breakdown product of pristanic acid, another key intermediate in this pathway. hmdb.ca The study of metabolites like TMTDA is a crucial aspect of metabolomics, which seeks to measure and understand the complete set of small-molecule metabolites in a biological system. The presence or accumulation of TMTDA can serve as a biomarker, indicating the status of specific metabolic pathways, particularly those involving peroxisomal function. hmdb.ca

Historical Overview of Research on Isoprenoid Fatty Acids

The scientific journey to understanding TMTDA is built upon decades of research into a broader class of molecules known as isoprenoids. Isoprenoids are a vast and diverse group of natural products, with over 30,000 known compounds, all synthesized from a common five-carbon precursor, isopentenyl diphosphate (B83284) (IPP). pnas.orgoup.com These compounds serve numerous critical biochemical functions, from forming the structural basis of membranes to acting as hormones and pigments. pnas.org

A pivotal discovery in the mid-20th century was the elucidation of the mevalonate (B85504) (MVA) pathway, the metabolic route for synthesizing IPP from acetyl-CoA, first described in yeast and animals. oup.comnih.gov For a time, this was believed to be the universal pathway for isoprenoid biosynthesis. oup.com However, further research revealed a second, distinct route known as the deoxyxylulose 5-phosphate (DXP) pathway, primarily found in eubacteria and the plastids of plants and algae. pnas.org

Within this broad field, the study of phytanic acid became particularly significant with the identification of Refsum disease in the mid-1960s. nih.gov This rare, inherited disorder is characterized by the accumulation of phytanic acid in tissues due to a deficiency in the alpha-oxidation pathway. nih.govtaylorandfrancis.com This discovery highlighted the importance of understanding the metabolism of branched-chain fatty acids and their potential for toxicity when metabolic pathways are impaired. youtube.com Research into Refsum disease and other peroxisomal disorders has greatly expanded our knowledge of phytanic acid metabolism, consequently setting the stage for investigating its downstream metabolites like TMTDA. nih.gov The occurrence of TMTDA in the tissues of rats fed high levels of phytanic acid was reported in the late 1960s, directly linking it to the phytanic acid metabolic pathway. ebi.ac.uk

Current Research Landscape and Significance of 4,8,12-Trimethyltridecanoic Acid Studies

Current research on branched-chain fatty acids, including TMTDA, is increasingly focused on their role in metabolic syndrome, a cluster of conditions that increase the risk of heart disease, stroke, and type 2 diabetes. nih.govnih.gov Phytanic acid itself has been shown to act as a signaling molecule, influencing gene expression related to fatty acid oxidation. nih.gov

The significance of studying TMTDA lies in its potential as a biomarker for both normal dietary intake and metabolic dysregulation. hmdb.ca For instance, elevated levels of TMTDA and its precursors, phytanic and pristanic acid, can be indicative of peroxisomal dysfunction. hmdb.cataylorandfrancis.com The accumulation of these fatty acids is a hallmark of several peroxisomal biogenesis disorders. taylorandfrancis.com

Furthermore, the field of metabolomics increasingly utilizes the measurement of specific fatty acids to assess disease risk and progression. nih.govnih.govmdpi.com While direct research on TMTDA is more specialized, the broader investigation into fatty acid profiles has revealed strong associations between certain fatty acids and conditions like type 2 diabetes. nih.gov The study of TMTDA contributes to this growing body of knowledge by providing a more detailed picture of the metabolic pathways involving branched-chain fatty acids. Understanding the complete metabolic fate of dietary compounds like phytanic acid, which includes its conversion to TMTDA, is crucial for a comprehensive understanding of how diet influences health and disease.

Data Tables

Table 1: Chemical Identity of this compound

| Property | Value | Source |

| IUPAC Name | This compound | nih.gov |

| Molecular Formula | C16H32O2 | nih.gov |

| Average Mass | 256.42410 g/mol | ebi.ac.ukebi.ac.uk |

| Monoisotopic Mass | 256.24023 Da | ebi.ac.ukebi.ac.uk |

| CAS Registry Number | 10339-73-8 | nih.govepa.gov |

| Classification | Methyl-branched fatty acid, Long-chain fatty acid | nih.govebi.ac.ukebi.ac.uk |

Table 2: Key Compounds in the Metabolic Pathway

| Compound Name | Role/Significance | Related Health Conditions | Source |

| Phytanic Acid | Precursor to TMTDA, derived from dietary phytol. | Refsum Disease, Peroxisomal Disorders | nih.govtaylorandfrancis.com |

| Pristanic Acid | Intermediate in the alpha-oxidation of phytanic acid. | Peroxisomal Disorders | hmdb.cataylorandfrancis.com |

| Isopentenyl Diphosphate (IPP) | Universal precursor for all isoprenoids. | - | pnas.orgnih.gov |

Structure

3D Structure

Properties

CAS No. |

10339-73-8 |

|---|---|

Molecular Formula |

C16H32O2 |

Molecular Weight |

256.42 g/mol |

IUPAC Name |

4,8,12-trimethyltridecanoic acid |

InChI |

InChI=1S/C16H32O2/c1-13(2)7-5-8-14(3)9-6-10-15(4)11-12-16(17)18/h13-15H,5-12H2,1-4H3,(H,17,18) |

InChI Key |

FUYCAQNCWDAOLQ-UHFFFAOYSA-N |

SMILES |

CC(C)CCCC(C)CCCC(C)CCC(=O)O |

Canonical SMILES |

CC(C)CCCC(C)CCCC(C)CCC(=O)O |

Other CAS No. |

10339-73-8 |

physical_description |

Solid |

Synonyms |

4,8,12-trimethyltridecanoic acid |

Origin of Product |

United States |

Occurrence and Biological Distribution of 4,8,12 Trimethyltridecanoic Acid

Natural Abundance in Biological Systems

4,8,12-Trimethyltridecanoic acid has been identified in a remarkable array of organisms, underscoring its widespread, albeit often trace-level, natural abundance. Its origins are frequently linked to the degradation of phytol (B49457), a constituent of chlorophyll (B73375).

One of the notable sources of this compound is in products derived from ruminant animals. Research has led to the successful isolation and identification of this isoprenoid fatty acid from butterfat. cambridge.orgnih.gov In one study, it was estimated that this compound constitutes approximately 0.005% of the total weight of fatty acids in the butterfat sample analyzed. cambridge.orgnih.gov The specific form identified was the DD diastereoisomer, which is believed to be derived from the phytol moiety of chlorophyll consumed by the animals. nih.gov

Beyond dairy, this compound has also been identified in the perinephric fat of sheep, indicating its distribution in the adipose tissues of these animals. cambridge.org Its presence in ruminant fats is metabolically significant, as it is also a known degradation product of phytanic acid. cambridge.org

The marine environment is another significant reservoir of this compound. It has been detected in a variety of marine life, pointing to its role in aquatic food webs. The compound has been isolated from marine fish oils, including cod liver and herring oil, as well as from whale oil. cambridge.org

Furthermore, studies on marine invertebrates have revealed the presence of this compound in sponges. An analysis of five demosponge species from the Colombian Caribbean Sea identified this polybranched fatty acid in their phospholipid fraction. ebi.ac.ukfrontiersin.org Interestingly, the study noted that there was no clear distribution pattern of the acid among the different sponge species, suggesting variability in its accumulation or synthesis. ebi.ac.ukfrontiersin.org The detection of this compound in ancient ceramic vessels has also been used as a biomarker to suggest the processing of marine products, such as fish sauce, in archaeological contexts. nih.gov

Occurrence of this compound in Ruminant and Marine Sources

| Source Category | Organism/Product | Reference |

|---|---|---|

| Ruminant-Derived | Butterfat | cambridge.orgnih.gov |

| Ruminant-Derived | Sheep Perinephric Fat | cambridge.org |

| Marine | Fish Oils (Cod Liver, Herring) | cambridge.org |

| Marine | Whale Oil | cambridge.org |

| Marine | Sponges (e.g., Axinella corrugata, Dragmacidon alvarezae) | ebi.ac.ukfrontiersin.org |

The presence of this compound in microorganisms is less documented in scientific literature. While branched-chain fatty acids are common in many bacterial species, the specific identification of this compound is not widespread.

Historically, the biosynthesis of fatty acids in archaea was considered to be absent, with their membranes being characterized by isoprenoid-based ether lipids. frontiersin.org However, recent research from 2024 has demonstrated that some archaea, such as Sulfolobus acidocaldarius and Haloferax volcanii, are capable of de novo fatty acid synthesis. frontiersin.org This discovery opens up the possibility that archaea may produce a variety of fatty acids, although the synthesis of this compound has not yet been specifically confirmed in these organisms. frontiersin.org

Tissue and Subcellular Localization Studies

Understanding where this compound is located within an organism can provide clues about its metabolic function. In ruminants, it has been specifically identified in adipose tissue, such as the perinephric fat of sheep. nih.gov

In laboratory studies, this compound has been identified as a metabolic byproduct. When mice and rats were fed high levels of phytanic acid, this compound was found as a degradation product in their livers. cambridge.org This suggests that at least one of its roles in tissues is related to the breakdown of other isoprenoid compounds. Detailed studies on its specific subcellular localization (e.g., in mitochondria or peroxisomes) are not extensively covered in the available literature.

Chemotaxonomical Significance in Diverse Species

Chemotaxonomic Potential of this compound in Sponges

| Proposed Use | Finding | Reference |

|---|---|---|

| Marker for Spirastrellidae and Clionaidae families | Suggested as a potential chemical marker. | frontiersin.org |

| General Chemosystematics in Sponges | Regarded as unsuitable. | ebi.ac.uk |

| Distinguishing between sponge orders (Scopalinida and Axinellida) | Overall fatty acid composition was not informative at this level. | ebi.ac.ukfrontiersin.org |

Influence of Dietary and Environmental Factors on Distribution

The distribution and concentration of this compound in organisms are influenced by both dietary intake and environmental conditions, primarily through its connection to phytol and phytanic acid.

Diet is a major factor influencing the levels of TMTD. Because TMTD is a metabolite of phytanic acid, the consumption of foods rich in phytanic acid can lead to increased levels of TMTD in tissues. wikipedia.orgt3db.ca The primary dietary sources of phytanic acid are products from ruminant animals, such as beef and lamb, and dairy products like milk fat. researchgate.net Certain fish also contain phytanic acid. researchgate.net For example, Western diets are estimated to provide 50–100 mg of phytanic acid per day. wikipedia.org A study comparing different dietary groups found that individuals who consumed meat had a significantly higher plasma concentration of phytanic acid than vegans. wikipedia.org The type of feed for ruminants also plays a role; for instance, lambs fed concentrate diets show different levels of branched-chain fatty acids in their adipose tissue compared to those fed on pasture. animbiosci.org

Environmental factors can indirectly affect the abundance of TMTD precursors. The initial source of this metabolic pathway is phytol, which is derived from chlorophyll in plants and phytoplankton. nih.gov Environmental stressors such as drought, salinity, and extreme temperatures can alter the phytochemical profile of plants, including the content of chlorophyll and its degradation products. mdpi.com For example, chlorotic stress in plants, induced by conditions like nitrogen deprivation or high salinity, leads to the breakdown of chlorophyll and the release of phytol. nih.gov This released phytol can then be metabolized into its derivatives. The composition of soil and altitude can also influence the production of various phytochemicals in plants. mdpi.com Therefore, environmental conditions that affect plant health and chlorophyll content can have a cascading effect on the availability of phytol, the precursor to phytanic acid and subsequently TMTD, in the food chain.

Below are interactive data tables summarizing the occurrence of this compound and the dietary sources of its precursor, phytanic acid.

Table 1: Occurrence of this compound in Various Organisms

| Organism/Source | Tissue/Context | Concentration/Significance |

| Marine Sponge (Spheciospongia vesparium) | Phospholipids (B1166683) | 23% of total fatty acids. mdpi.com |

| Marine Sponge (Anthosigmella varians) | Phospholipids | 5.2% of total fatty acids. mdpi.com |

| Sheep | Perinephric Fat | Identified as a component. nih.gov |

| Archaeological Pottery | Lipid Residue | Biomarker for aquatic product processing. researchgate.net |

| Freshwater Sponges | General | Present, indicating chemotaxonomic significance. wikipedia.org |

Table 2: Major Dietary Sources of Phytanic Acid (Precursor to TMTD)

| Food Category | Specific Examples | Significance |

| Ruminant Meats | Beef, Lamb | Primary sources due to gut fermentation of phytol. researchgate.net |

| Dairy Products | Milk Fat, Butter, Cheese | Contain phytanic acid derived from the ruminant's diet. researchgate.net |

| Fish | Tuna, Cod, Haddock | Certain species are known to contain phytanic acid. researchgate.net |

| Animal Fat Blends | Hydrogenated Fish Oils | Can contain phytanic acid. researchgate.net |

Biological Roles and Functional Significance of 4,8,12 Trimethyltridecanoic Acid

Participation in Cellular Lipid Homeostasis

TMTDA is an active participant in the complex network of cellular lipid regulation, influencing both the synthesis of new lipids and its own incorporation into various lipid species.

Integration into Complex Lipids (e.g., Triacylglycerols, Phospholipids)

As a fatty acid, TMTDA can be esterified into more complex lipid structures, such as triacylglycerols and phospholipids (B1166683). Triacylglycerols serve as the primary energy storage form of lipids, while phospholipids are fundamental components of all cellular membranes. The incorporation of TMTDA into these molecules can alter their physical and chemical properties.

Influence on Membrane Bioreactivity and Fluidity

The lipid composition of cellular membranes is a critical determinant of their fluidity and, consequently, their biological function. Membrane fluidity affects a wide range of cellular processes, including the activity of membrane-bound enzymes and receptors, ion transport, and signal transduction.

The incorporation of different fatty acids into membrane phospholipids can significantly alter membrane fluidity. researchgate.net Generally, shorter fatty acid chains and a higher degree of unsaturation (more double bonds) lead to increased membrane fluidity because they disrupt the tight packing of the lipid tails. researchgate.netquora.com Conversely, longer, saturated fatty acid chains promote a more ordered and less fluid membrane state. quora.com

Branched-chain fatty acids, such as TMTDA, introduce kinks and steric bulk into the hydrocarbon chains of phospholipids. This disruption of the regular packing of fatty acid tails can increase membrane fluidity. An increase in membrane fluidity can, in turn, influence the activity of membrane-associated enzymes. nih.gov The altered membrane environment can affect the conformational flexibility of these proteins, thereby modulating their catalytic efficiency.

Engagement with Nuclear Receptors and Gene Expression Regulation

TMTDA can influence cellular function not only through its direct structural roles in lipids but also by acting as a signaling molecule that regulates gene expression. This is primarily achieved through its interaction with nuclear receptors, which are transcription factors that control the expression of genes involved in metabolism and other cellular processes.

Ligand Activity for Peroxisome Proliferator-Activated Receptors (PPARs)

Peroxisome proliferator-activated receptors (PPARs) are a family of nuclear receptors that are key regulators of lipid and glucose homeostasis. nih.gov They are activated by a variety of fatty acids and their derivatives. Upon activation, PPARs form a heterodimer with the retinoid X receptor (RXR) and bind to specific DNA sequences called peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.

Different PPAR isoforms (α, β/δ, and γ) exhibit tissue-specific expression and regulate distinct sets of genes. Fatty acids, including saturated and unsaturated ones, can act as natural ligands for PPARs. nih.gov The binding of a fatty acid to the ligand-binding pocket of a PPAR induces a conformational change that leads to its activation. While direct binding studies of TMTDA with PPARs are limited, its structural similarity to other known fatty acid ligands suggests it could potentially function as a PPAR agonist. The activation of PPARs by fatty acids is a critical mechanism by which cells sense and adapt to changes in their lipid environment. scbt.com

Impact on Sterol Regulatory Element-Binding Protein-1c (SREBP-1c)

Sterol regulatory element-binding proteins (SREBPs) are another class of transcription factors that play a central role in regulating the synthesis of cholesterol and fatty acids. mpi-cbg.de SREBP-1c, in particular, is a key regulator of genes involved in fatty acid synthesis. mpi-cbg.denih.gov The activity of SREBPs is controlled by a complex feedback mechanism that senses cellular sterol levels. mpi-cbg.de

Transcriptional Effects on Lipid Metabolism Genes

Currently, there is a notable lack of specific research directly investigating the transcriptional effects of 4,8,12-trimethyltridecanoic acid on genes related to lipid metabolism. Scientific literature has more extensively documented the activities of its metabolic precursors, such as phytanic acid. Phytanic acid is known to be a ligand for peroxisome proliferator-activated receptors (PPARs), which are transcription factors that play a crucial role in the regulation of lipid and glucose metabolism. However, direct evidence of this compound itself acting as a PPAR agonist or directly modulating the expression of lipid metabolism genes is not yet established in the available scientific literature.

Roles in Intracellular Signaling Cascades

The direct involvement of this compound in specific intracellular signaling cascades is an area that requires further investigation. While fatty acids, as a class of molecules, are known to influence various signaling pathways, including those mediated by protein kinase C (PKC) and AMP-activated protein kinase (AMPK), specific studies detailing the interaction of this compound with these pathways are scarce. The Human Metabolome Database lists "cell signaling" as a potential cellular process for this compound, but this is a broad classification and does not provide specific mechanistic details. hmdb.ca Due to its structural characteristics as a fatty acid, it is hypothesized that it may integrate into cell membranes, potentially affecting membrane fluidity and the function of membrane-bound signaling proteins. evitachem.com However, experimental data to substantiate these potential roles are not currently available.

Functions in Energy Metabolism

The specific functions of this compound in energy metabolism are not well-defined in current scientific research. The Human Metabolome Database identifies it as a potential energy source. hmdb.ca It is known to be a metabolic product of the breakdown of other fatty acids. Specifically, it is considered a presumed breakdown product of the beta-oxidation of pristanic acid. hmdb.ca The metabolism of its parent compound, phytanic acid, involves alpha-oxidation to pristanic acid, which is then further metabolized. The subsequent metabolic fate of this compound and its direct contribution to cellular energy production or expenditure have not been extensively studied.

This compound has been identified as a metabolite of the isoprenoid alkane pristane (B154290) in certain microorganisms, indicating its involvement in fatty acid metabolism pathways in those organisms. pnas.orgnih.gov It has also been found in the tissues of rats fed high levels of phytanic acid, further cementing its role as a metabolite in the degradation pathway of this dietary branched-chain fatty acid. nih.gov The accumulation of this compound in some patients with peroxisomal diseases is thought to be secondary to the buildup of pristanic acid, though it is not definitively known if its presence indicates an inability to oxidize this fatty acid. hmdb.ca

Advanced Analytical Methodologies for 4,8,12 Trimethyltridecanoic Acid Research

Chromatographic Separation Techniques

Chromatography is a fundamental tool for isolating TMTD from other components in a sample, a critical step for accurate analysis. The choice of chromatographic technique is dictated by the volatility and polarity of the TMTD form being analyzed.

Gas chromatography is a powerful technique for the analysis of volatile compounds. Since fatty acids like TMTD are not inherently volatile, they must first be converted into more volatile derivatives, typically methyl esters. nih.gov This derivatization process improves the chromatographic properties of the fatty acids, allowing for their separation and quantification by GC. nih.gov

The separation in GC is based on the partitioning of the analytes between a stationary phase, a high-boiling point liquid coated on a solid support within a column, and a mobile phase, an inert gas such as helium or nitrogen. The temperature of the column is carefully controlled and can be programmed to increase during the analysis, which is essential for separating compounds with a wide range of boiling points, a common scenario in lipid analysis. meatscience.org The separated components are then detected as they exit the column.

Key GC Parameters for TMTD Analysis:

| Parameter | Typical Conditions | Purpose |

| Column | Capillary columns with various stationary phases (e.g., polysiloxane-based) | Provides high-resolution separation of fatty acid methyl esters. |

| Injector Temperature | 250-300°C | Ensures rapid volatilization of the sample. |

| Oven Temperature Program | Ramped from a lower temperature (e.g., 100°C) to a higher temperature (e.g., 250°C) | Allows for the separation of a wide range of fatty acids based on their boiling points. |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID provides quantitative information, while MS provides structural information. |

Liquid chromatography is a versatile technique suitable for the analysis of non-volatile and polar compounds, including intact TMTD and its polar derivatives. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a commonly used mode for fatty acid analysis. unipi.it In RP-HPLC, the stationary phase is nonpolar (e.g., C18-modified silica), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. nih.govnih.gov

The separation mechanism in RP-HPLC is based on the hydrophobic interactions between the analytes and the stationary phase. Less polar compounds, like long-chain fatty acids, interact more strongly with the stationary phase and thus have longer retention times. The composition of the mobile phase can be kept constant (isocratic elution) or varied during the analysis (gradient elution) to optimize the separation. nih.gov

Typical LC Conditions for Fatty Acid Analysis:

| Parameter | Typical Conditions | Purpose |

| Column | C18 reversed-phase column | Separates fatty acids based on their hydrophobicity. |

| Mobile Phase | Gradient of acetonitrile and water, often with an acid modifier (e.g., formic acid) | Provides efficient elution of a wide range of fatty acids. nih.gov |

| Detector | UV detector (after derivatization) or Mass Spectrometer (MS) | MS is preferred for its high sensitivity and specificity. |

| Flow Rate | 0.2-1.0 mL/min | Controls the speed of the separation. |

For enhanced detection by UV or fluorescence detectors, fatty acids can be derivatized with a chromophore or fluorophore. However, the coupling of LC with mass spectrometry (LC-MS) has become the method of choice for the analysis of fatty acids, as it allows for direct detection without derivatization and provides valuable structural information. nih.gov

4,8,12-Trimethyltridecanoic acid possesses chiral centers at the 4, 8, and 12 positions, meaning it can exist as multiple stereoisomers. nih.gov These stereoisomers can have different biological activities, making their separation and individual quantification crucial. Chiral chromatography is the primary technique used to resolve enantiomers (mirror-image isomers) and diastereomers (non-mirror-image stereoisomers). wikipedia.orgaocs.org

Chiral resolution can be achieved by either converting the enantiomers into diastereomeric derivatives that can be separated on a standard chromatographic column or by using a chiral stationary phase (CSP). wikipedia.orgaocs.org CSPs are designed to interact differently with each enantiomer, leading to their separation. Cyclodextrin-based CSPs are commonly used for the separation of chiral compounds, including fatty acids. sigmaaldrich.comnih.gov

The separation of stereoisomers is a complex process that often requires careful method development, including the selection of the appropriate chiral selector and mobile phase. sigmaaldrich.com

Mass Spectrometry (MS) Applications for Structure Elucidation and Quantification

Mass spectrometry is an indispensable tool in the analysis of TMTD, providing both qualitative and quantitative information. It is often coupled with a chromatographic separation technique (GC-MS or LC-MS) to provide a comprehensive analysis of complex mixtures.

Electron impact ionization is a "hard" ionization technique commonly used in GC-MS. In EI-MS, the analyte molecules are bombarded with high-energy electrons, causing them to ionize and fragment in a reproducible manner. The resulting mass spectrum is a fingerprint of the molecule, showing the mass-to-charge ratio (m/z) of the molecular ion and its various fragment ions.

For the methyl ester of TMTD, the EI-MS spectrum will exhibit a characteristic fragmentation pattern. The molecular ion peak (M+) may be weak or absent, but key fragment ions resulting from the cleavage at the branched methyl groups and along the fatty acid chain will be present. researchgate.net These fragmentation patterns are crucial for confirming the structure of the compound. The NIST WebBook provides reference mass spectra for various compounds, including derivatives of tridecanoic acid, which can be used for comparison. nist.gov

Characteristic EI-MS Fragments for Methylated TMTD (Hypothetical):

| m/z Value | Interpretation |

| [M]+ | Molecular ion |

| [M-15]+ | Loss of a methyl group (CH3) |

| [M-31]+ | Loss of a methoxy (B1213986) group (OCH3) from the ester |

| [M-43]+ | Loss of a propyl group (C3H7) |

| 74 | McLafferty rearrangement fragment, characteristic of fatty acid methyl esters |

Electrospray ionization is a "soft" ionization technique that is well-suited for the analysis of non-volatile and thermally labile molecules like intact fatty acids. nih.gov It is the most common ionization source used in LC-MS. ESI generates ions with minimal fragmentation, typically producing protonated molecules [M+H]+ in positive ion mode or deprotonated molecules [M-H]- in negative ion mode. nih.gov

Tandem mass spectrometry (MS/MS) takes the analysis a step further. In an MS/MS experiment, a specific ion (the precursor ion) is selected in the first mass analyzer, fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed in a second mass analyzer. nih.gov This technique provides detailed structural information and enhances the specificity and sensitivity of the analysis. nih.gov

In the context of lipidomics, ESI-MS/MS is a powerful tool for the targeted analysis of specific lipids, including TMTD, in complex biological samples. nih.gov By monitoring specific precursor-to-product ion transitions, a technique known as multiple reaction monitoring (MRM) or selected reaction monitoring (SRM), analysts can achieve highly sensitive and selective quantification of TMTD, even in the presence of a high background matrix. nih.gov

Application of Isotopic Tracing in Metabolic Flux Analysis

Metabolic flux analysis (MFA) utilizing stable isotope tracers is a powerful technique for elucidating the dynamic flow of atoms through metabolic networks. nih.govnih.gov This approach allows researchers to track the transformation of specific substrates into downstream metabolites, providing a quantitative measure of pathway activity under various physiological or pathological conditions. nih.gov In the context of this compound (TMTD) research, isotopic tracing can reveal its biosynthetic origins and its role in broader lipid metabolism.

The methodology involves introducing a substrate labeled with a stable isotope, such as carbon-13 (¹³C) or deuterium (B1214612) (²H), into a biological system, which can range from cell cultures to whole organisms. nih.gov For instance, cells or animals can be supplied with ¹³C-labeled glucose, glutamine, or other potential precursors. As these labeled compounds are metabolized, the isotopes are incorporated into newly synthesized molecules, including fatty acids like TMTD.

Analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are then used to detect and quantify the extent of isotope incorporation into TMTD and related metabolites. nih.gov By analyzing the mass isotopologue distribution (the pattern of labeled and unlabeled atoms in a molecule), researchers can map the flow of carbon and other elements, thereby reconstructing the metabolic pathways leading to TMTD synthesis. nih.gov This provides invaluable insights into how its production is regulated and altered in different states, such as in metabolic diseases or in response to external stimuli. nih.govnih.gov

Table 1: Key Aspects of Isotopic Tracing for Metabolic Flux Analysis

| Aspect | Description | Relevance to this compound Research |

| Principle | Utilizes stable isotope-labeled substrates (e.g., ¹³C, ¹⁵N, ²H) to trace the path of atoms through metabolic reactions. nih.gov | Can determine the precursor molecules (e.g., from glucose, amino acids) that contribute to the biosynthesis of the TMTD carbon skeleton. |

| Objective | To quantify the rate (flux) of metabolic pathways and understand the dynamic behavior of metabolism. nih.gov | Allows for the measurement of TMTD synthesis and turnover rates, providing a dynamic view beyond static concentration measurements. |

| Methodology | Introduction of a labeled tracer into a biological system followed by sample collection at specific time points. nih.gov | Applicable to in vitro cell cultures or in vivo animal models to study TMTD metabolism under controlled conditions. |

| Analysis | Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy is used to measure isotopic enrichment in metabolites. nih.gov | LC-MS/MS can track ¹³C enrichment in TMTD, while NMR can provide positional information about the incorporated isotopes. |

| Application | Investigating metabolic changes in health and disease, understanding drug effects, and identifying metabolic engineering targets. nih.gov | Can elucidate how metabolic pathways leading to TMTD are altered in diseases like Refsum disease or other metabolic disorders. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Metabolic Pathway Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural and metabolic analysis of fatty acids, including complex branched-chain structures like this compound. aocs.org Its non-destructive nature makes it uniquely suited for analyzing samples ranging from purified lipid extracts to intact cells and organisms. nih.gov

For stereochemical analysis, multi-dimensional NMR techniques (e.g., ¹H-¹H COSY, ¹H-¹³C HSQC) are employed to determine the precise three-dimensional arrangement of atoms. In TMTD, which contains multiple chiral centers at positions 4, 8, and 12, NMR can help elucidate the relative stereochemistry of the methyl groups. The chemical shifts and coupling constants of protons and carbons are highly sensitive to their local chemical environment, providing detailed information about the molecule's conformation and isomeric form. aocs.org The availability of reference spectra, such as the ¹³C NMR spectrum for methyl 4,8,12-trimethyltridecanoate, is crucial for such structural assignments. spectrabase.com

In the realm of metabolic pathway analysis, NMR-based metabolomics provides a comprehensive snapshot of the metabolome. nih.gov By comparing the NMR profiles of biological samples from different experimental groups (e.g., control vs. treated), researchers can identify significant changes in the concentrations of multiple metabolites simultaneously, including fatty acids, amino acids, and glucose. nih.gov Alterations in the levels of TMTD and its potential precursors or downstream products can suggest which metabolic pathways are affected. For instance, an accumulation of TMTD alongside changes in specific amino acids could point towards a disruption in the catabolic pathways responsible for their breakdown. nih.govnih.gov

Table 2: Applications of NMR Spectroscopy in this compound Research

| Application Area | NMR Technique(s) | Information Obtained |

| Structural Elucidation | ¹H NMR, ¹³C NMR aocs.org | Provides a map of the carbon and proton skeleton, confirming the presence of the tridecanoic acid chain and methyl branches. |

| Stereochemical Analysis | 2D NMR (e.g., COSY, HSQC, NOESY) | Determines the spatial relationship between atoms, helping to assign the stereochemistry at the chiral centers (C4, C8, C12). |

| Metabolite Identification | ¹H NMR, 2D NMR nih.gov | Identifies TMTD and other related metabolites within a complex biological mixture based on their unique spectral fingerprints. |

| Quantitative Analysis | ¹H NMR | Measures the concentration of TMTD and other metabolites by integrating the area of their corresponding signals. |

| Metabolic Pathway Analysis | NMR-based Metabolomics nih.gov | Reveals global changes in the metabolic profile, providing insights into pathways affected by the presence or metabolism of TMTD. |

Sample Preparation and Derivatization Strategies for Complex Biological Matrices

The accurate analysis of this compound from complex biological sources like tissues or fluids necessitates robust sample preparation protocols to extract, purify, and chemically modify the analyte for instrumental analysis.

The primary goal of extraction is to efficiently isolate lipids, including TMTD, from the non-lipid components of the biological matrix. The classical methods developed by Folch and Bligh & Dyer remain gold standards for total lipid extraction due to their high efficiency. nih.gov These methods utilize a solvent mixture of chloroform (B151607) and methanol (B129727). The methanol serves to disrupt the hydrogen bonds and electrostatic forces between lipids and proteins, while the water-immiscible chloroform acts as the primary solvent for dissolving the lipids. nih.gov The Folch method is often preferred for solid tissues, while the Bligh and Dyer method is considered well-suited for biological fluids. nih.gov

Following initial extraction, purification steps are often required to remove interfering substances and to isolate specific lipid classes. Solid-Phase Extraction (SPE) is a widely used technique for this purpose. nih.gov SPE cartridges packed with different sorbents can selectively retain or elute compounds based on their polarity or charge. For instance, a normal-phase SPE column can be used to separate lipids into classes such as neutral lipids, free fatty acids, and phospholipids (B1166683), allowing for the enrichment of the fraction containing TMTD before final analysis.

Table 3: Comparison of Lipid Extraction Methods

| Method | Principle | Typical Solvents | Key Advantages |

| Folch Method | Liquid-liquid extraction using a biphasic solvent system to separate lipids from non-lipid components. nih.gov | Chloroform/Methanol (2:1, v/v) | High extraction efficiency for a broad range of lipids; well-established and widely used. nih.gov |

| Bligh & Dyer Method | A modification of the Folch method, using a different solvent-to-sample ratio, suitable for samples with high water content. nih.gov | Chloroform/Methanol/Water | Rapid and efficient, particularly for biological fluids and tissues with high moisture content. nih.gov |

| Direct Transesterification | A one-step method that combines extraction and derivatization (methylation) of fatty acids directly from the biomass. researchgate.net | Methanol with a catalyst (e.g., HCl, H₂SO₄) | Reduces sample handling time and potential for sample loss by eliminating a separate extraction step. researchgate.net |

Free fatty acids like TMTD are often not suitable for direct analysis by gas chromatography (GC) due to their low volatility and tendency to adsorb onto the chromatographic column. Derivatization is a chemical modification process that converts the carboxyl group into a less polar and more volatile functional group, improving chromatographic behavior and detection sensitivity. gcms.cz

Methyl Esters: The most common derivatization for fatty acids is esterification to form fatty acid methyl esters (FAMEs). sigmaaldrich.com This can be achieved through several methods:

Acid-Catalyzed Esterification: This involves heating the fatty acid in methanol in the presence of an acid catalyst such as boron trichloride (B1173362) (BCl₃), hydrochloric acid (HCl), or sulfuric acid (H₂SO₄). sigmaaldrich.comnih.gov For example, a sample can be heated with 12% BCl₃ in methanol at 60°C to achieve rapid esterification. sigmaaldrich.com

Base-Catalyzed Transesterification: Reagents like trimethyl sulfonium (B1226848) hydroxide (B78521) (TMSH) can be used for rapid, online derivatization where the reaction occurs in the hot GC injection port. mdpi.com

N-Acyl Pyrrolidides: While FAMEs are excellent for general profiling, their mass spectra often lack clear fragments for determining the position of methyl branches. To overcome this, TMTD can be converted to its N-acyl pyrrolidide derivative. The fragmentation pattern of these derivatives in mass spectrometry typically provides diagnostic ions that allow for the unambiguous localization of the methyl groups along the fatty acid chain.

Silylated Forms: Silylation is another common derivatization technique, primarily used for compounds containing active hydrogen atoms, such as in hydroxyl or carboxyl groups. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) react with the carboxylic acid group of TMTD to form a trimethylsilyl (B98337) (TMS) ester. This process increases the volatility and thermal stability of the analyte, making it amenable to GC analysis.

Table 4: Derivatization Strategies for this compound

| Derivative | Reagent(s) | Reaction Principle | Primary Analytical Application |

| Methyl Ester | Boron Trichloride (BCl₃) in Methanol sigmaaldrich.com | Acid-catalyzed esterification of the carboxylic acid. sigmaaldrich.com | Quantitative analysis by GC-FID and GC-MS. mdpi.com |

| Methyl Ester | Methanolic HCl nih.gov | Acid-catalyzed esterification/transesterification. nih.gov | Routine preparation of FAMEs from various lipid classes. |

| Methyl Ester | Trimethyl Sulfonium Hydroxide (TMSH) mdpi.com | Base-catalyzed transesterification via pyrolysis in the GC inlet. mdpi.com | High-throughput and automated GC-MS analysis. mdpi.com |

| N-Acyl Pyrrolidide | Pyrrolidine and a coupling agent | Amidation of the carboxylic acid. | Structural elucidation by GC-MS to determine methyl branch positions. |

| Silyl Ester | BSTFA, TMCS | Silylation of the carboxylic acid group. | GC analysis requiring increased analyte volatility and thermal stability. |

Synthetic Approaches and Derivatives for Research Applications

Laboratory Scale Chemical Synthesis Methodologies

The chemical synthesis of 4,8,12-trimethyltridecanoic acid and its isomers on a laboratory scale is a multi-step process that requires precise control over stereochemistry and carbon chain construction.

The biological activity of this compound can be highly dependent on the stereoconfiguration of its chiral centers at positions 4 and 8. Consequently, stereoselective synthesis is crucial for producing specific isomers, such as the (4R, 8R) and (4S, 8S) forms, for detailed biological evaluation.

A primary strategy for achieving this is chiral pool synthesis . evitachem.com This approach utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. evitachem.com These precursors contain the required stereocenters, which are then incorporated into the final TMTD structure through a series of chemical transformations. This method preserves the chirality of the starting material, ensuring the synthesis of a specific, desired isomer. evitachem.com For example, chiral terpenes like citronellol (B86348) can serve as foundational building blocks for establishing the methyl-branched stereocenters.

Table 1: Potential Chiral Precursors for Stereoselective Synthesis

| Precursor Class | Specific Example | Relevant Chiral Feature | Potential Application in TMTD Synthesis |

|---|---|---|---|

| Terpenes | (R)-Citronellol | Chiral center corresponding to C4 or C8 | Serves as a scaffold for one of the methyl-substituted stereocenters. |

| Amino Acids | L-Leucine / L-Isoleucine | Chiral branched alkyl groups | Can be used to introduce branched starter units in a biomimetic synthesis. |

While chiral pool synthesis is effective, research continues into developing more flexible and efficient de novo synthetic routes. These novel methodologies aim to build the molecule from simpler, achiral precursors, offering greater control and the ability to generate a wider variety of isomers and analogs. Such multi-step syntheses often rely on a combination of classic and modern organic chemistry reactions.

A plausible retrosynthetic analysis would involve disconnecting the carbon backbone into smaller, manageable fragments that can be coupled together. Key reactions in such a strategy could include:

Grignard Reactions: Coupling of alkyl magnesium halides (Grignard reagents) with appropriate electrophiles to form new carbon-carbon bonds. The use of organocopper(I) ate complexes derived from Grignard reagents is particularly effective for coupling with iodo-substituted carboxylic acid esters to build the fatty acid chain. harvard.edu

Wittig Reaction: Formation of a carbon-carbon double bond by reacting a phosphorus ylide with a ketone or aldehyde, which can then be hydrogenated to the saturated alkyl chain.

Asymmetric Alkylation: Introducing methyl groups at the C4 and C8 positions with stereochemical control using chiral auxiliaries.

These approaches, while often complex, provide the versatility needed to create a library of TMTD isomers for comprehensive structure-activity relationship studies.

Enzymatic and Biotransformation Approaches for Preparation

Leveraging biological systems offers a powerful alternative to purely chemical synthesis. Enzymatic and whole-cell biotransformation methods can provide high specificity and operate under mild reaction conditions.

The biosynthesis of branched-chain fatty acids (BCFAs) is well-established in many bacteria. The key enzyme responsible for initiating this process is often a specialized β-ketoacyl-acyl carrier protein (ACP) synthase III (FabH) . nih.govnih.gov Unlike the E. coli FabH which preferentially uses acetyl-CoA to start straight-chain fatty acid synthesis, some bacterial FabH enzymes show a preference for branched-chain starter units like isobutyryl-CoA or 2-methylbutyryl-CoA (derived from valine and isoleucine, respectively). nih.govnih.gov

Metabolic engineering of microorganisms like Escherichia coli has emerged as a promising strategy. By introducing genes for the entire BCFAs synthesis pathway, including a branched-chain specific FabH and the pathways for producing the necessary starter units (e.g., from leucine (B10760876) degradation to isovaleryl-CoA), it is possible to program the organism to produce specific BCFAs. nih.govnih.gov

Lipases are another class of enzymes widely used for fatty acid modification. nih.govnih.gov These enzymes can catalyze transesterification reactions, allowing for the modification of the carboxylic acid group of TMTD or its incorporation into more complex lipids like triglycerides, which can be valuable for certain research applications. nih.gov

Table 2: Biocatalytic Systems for Branched-Chain Fatty Acid Production

| System | Key Enzyme(s) / Pathway | Principle | Potential Outcome |

|---|---|---|---|

| Engineered E. coli | Branched-chain specific FabH, Leucine degradation pathway | Overexpresses genes to channel metabolic flux from glucose or amino acids towards BCFAs. | Production of specific iso- and anteiso-fatty acids. |

| Rumen Bacteria (e.g., M. elsdenii) | Native BCFAs synthesis pathways | Utilizes natural microbial metabolism of branched-chain amino acids. | Mixture of various BCFAs. |

Synthesis of Isotopically Labeled Analogs for Tracer Studies

Isotopically labeled versions of this compound are indispensable tools for metabolic research. By replacing certain atoms with their heavier, stable isotopes (e.g., ²H or ¹³C), scientists can trace the absorption, distribution, metabolism, and excretion of the molecule in vivo or in vitro using techniques like mass spectrometry. nih.govwikipedia.org

Two main strategies are employed for producing labeled TMTD:

Chemical Synthesis with Labeled Precursors: This method involves incorporating the isotopic label at a specific position within the molecule during chemical synthesis. For instance, a ¹³C label can be introduced at the carboxyl carbon by using potassium cyanide enriched with ¹³C (K¹³CN) to form a labeled nitrile, which is then hydrolyzed to the final carboxylic acid. researchgate.net Similarly, specific alkyl fragments can be synthesized using ¹³C-labeled Grignard reagents or other organometallic compounds. nih.gov

Metabolic Labeling: This approach involves culturing a microorganism engineered to produce TMTD in a medium containing a simple, universally distributed labeled substrate. Deuterium (B1214612) oxide (D₂O, or heavy water) is a cost-effective and common choice. gist.ac.krresearchgate.net The organism incorporates deuterium atoms from the D₂O into the fatty acid backbone during its biosynthesis, primarily via the cofactor NADPH. nih.govresearchgate.net This method results in a molecule with multiple deuterium labels distributed throughout the chain.

Table 3: Common Isotopes for Fatty Acid Labeling

| Isotope | Common Use | Detection Method | Rationale |

|---|---|---|---|

| Deuterium (²H) | In vivo metabolic flux analysis | Gas Chromatography-Mass Spectrometry (GC-MS) | D₂O is easily administered and labels newly synthesized fatty acids. nih.gov |

Development of Functionalized Derivatives for Probe-Based Research

To investigate the specific interactions of this compound with proteins and cellular systems, functionalized derivatives are developed. These derivatives retain the core structure of TMTD but contain an additional chemical moiety that enables detection or interaction studies.

Substrate analogs are molecules designed to mimic the natural substrate of an enzyme. They are used to study enzyme kinetics, map active sites, and identify inhibitors. For enzymes involved in fatty acid metabolism (e.g., acyl-CoA synthetases, fatty acid synthase), TMTD can be modified to serve as such a probe. nih.govnih.gov

A common strategy is to attach a reporter group, such as a fluorophore, to the fatty acid. thermofisher.com This creates a fluorescent fatty acid analog whose signal changes upon binding to a protein or being processed in a specific cellular compartment. The fluorophore is typically attached to the omega-carbon (the terminal carbon furthest from the carboxyl group) to minimize interference with the enzymatic recognition of the carboxylic acid head group. thermofisher.com

Table 4: Potential Functionalized Derivatives of TMTD for Probe-Based Research

| Derivative Type | Functional Group | Example Moiety | Research Application |

|---|---|---|---|

| Fluorescent Analog | Fluorophore | BODIPY, Anthracene, NBD | Tracking cellular uptake and localization via fluorescence microscopy; Binding assays. thermofisher.comnih.gov |

| Photo-reactive Probe | Photocrosslinking group | Benzophenone, Azide (B81097) | Covalently linking the fatty acid to its binding proteins upon UV irradiation for protein identification. |

| Affinity Tag | Biotin (B1667282) | Biotin | Isolating binding partners from complex biological mixtures using streptavidin affinity chromatography. |

Covalently Linked Probes for Target Identification

The identification of cellular binding partners is crucial for understanding the biological functions and mechanisms of action of bioactive molecules like this compound. Covalently linked probes are powerful chemical tools designed to achieve this by forming a stable, irreversible bond with their interacting proteins, enabling their isolation and identification. These probes are typically engineered to include two key features: a reactive group that forms the covalent linkage and a reporter tag for detection and enrichment. The design of such probes based on the this compound scaffold can leverage established methodologies in chemical biology, particularly those developed for other fatty acids. nih.govnih.gov

The general strategy for using these probes involves their introduction into a biological system, such as cultured cells, where they are metabolized and incorporated into cellular pathways similarly to their parent molecule. acs.orgrsc.org Upon interaction with a target protein, the reactive group on the probe is activated, leading to the formation of a covalent bond. Subsequently, the tagged proteins can be visualized, enriched, and identified using proteomic techniques. rsc.orgresearchgate.net

Photoaffinity Probes

Photoaffinity labeling is a widely used technique for identifying protein-ligand interactions in a native biological environment. acs.org This method utilizes probes equipped with a photoreactive group that, upon irradiation with UV light, generates a highly reactive intermediate capable of forming a covalent bond with nearby molecules, including interacting proteins. acs.orgnih.gov

The synthesis of such a probe would involve modifying the this compound backbone to include the photoreactive group. This could be achieved by attaching the photoreactive group at the terminal (omega) end of the fatty acid chain to minimize interference with protein binding at the carboxylic acid head group. nih.gov Additionally, a bioorthogonal handle, like an alkyne or azide, would be incorporated for subsequent "click chemistry" ligation to a reporter tag, such as biotin for affinity purification or a fluorophore for imaging. nih.govnih.gov

The experimental workflow for using a photoaffinity probe of this compound would typically involve:

Incubating cells with the photoaffinity probe, allowing for its metabolic incorporation.

Irradiating the cells with UV light to induce covalent cross-linking between the probe and its binding partners.

Lysing the cells and using click chemistry to attach a biotin tag to the alkyne or azide handle on the probe.

Enriching the biotin-tagged proteins using streptavidin-coated beads.

Identifying the enriched proteins using mass spectrometry-based proteomics.

Clickable Probes

"Clickable" probes are another class of chemical tools for target identification that rely on bioorthogonal chemistry. These probes contain a small, inert functional group (the "click" handle), typically an alkyne or an azide, that does not react with biological molecules. acs.org After the probe has been metabolically incorporated and has bound to its target proteins, a complementary reporter molecule containing the partner click-handle is added. This results in a highly specific and efficient covalent ligation, known as a click reaction, which attaches the reporter to the probe-protein complex. nih.gov

A clickable probe of this compound could be synthesized by introducing a terminal alkyne group at the omega-position of the fatty acid chain. nih.gov This modification is generally well-tolerated by cellular machinery and allows the fatty acid analog to participate in its natural metabolic pathways. acs.org

The application of a clickable this compound probe would follow a similar workflow to that of photoaffinity probes, but without the need for UV irradiation. After metabolic labeling, the cells are lysed, and the click reaction is performed to attach a biotin or fluorescent tag for subsequent enrichment and analysis. nih.govacs.org This approach has been successfully used to profile protein S-acylation and N-myristoylation with clickable analogs of palmitic and myristic acid, respectively. nih.govrsc.org

The development of covalently linked probes for this compound would provide invaluable tools for elucidating its molecular targets and understanding its role in cellular processes. While the direct synthesis and application of such probes for this specific branched-chain fatty acid have not been extensively reported, the well-established principles of photoaffinity and clickable probe design for other lipids provide a clear roadmap for their future development and use. nih.govnih.gov

Data Table: Examples of Potential Covalently Linked Probes of this compound

The following table outlines the hypothetical structures and key features of potential covalently linked probes based on this compound, designed for target identification studies. These examples are based on established probe designs for other fatty acids.

| Probe Name | Parent Compound | Reactive Group | Reporter Handle | Application |

| 4,8,12-TMTD-Diaz-Alkyne | This compound | Diazirine | Terminal Alkyne | Photoaffinity Labeling |

| 4,8,12-TMTD-BP-Alkyne | This compound | Benzophenone | Terminal Alkyne | Photoaffinity Labeling |

| 4,8,12-TMTD-Alkyne | This compound | None | Terminal Alkyne | Clickable Probe |

Interactions with Subcellular Organelles and Cellular Processes

Impact on Peroxisomal Biogenesis and Function

The metabolism of 4,8,12-trimethyltridecanoic acid is fundamentally tied to peroxisomal function. Peroxisomes are the exclusive site for the alpha-oxidation of phytanic acid, a necessary first step for its breakdown due to the methyl group on its beta-carbon, which obstructs direct beta-oxidation. wikipedia.orgnih.gov This alpha-oxidation converts phytanic acid into pristanic acid. wikipedia.org

Pristanic acid is then activated to its CoA ester, pristanoyl-CoA, and undergoes beta-oxidation within the peroxisomes. researchgate.net this compound emerges as an intermediate product after the first cycle of peroxisomal beta-oxidation of pristanic acid. wikipedia.org Consequently, the presence and processing of this compound are direct indicators of a functioning peroxisomal beta-oxidation pathway for branched-chain fatty acids. Inborn errors of metabolism that involve defects in peroxisome biogenesis or in specific enzymes of the phytanic acid oxidation pathway, such as Refsum disease, lead to the accumulation of phytanic and pristanic acid, highlighting the critical role of peroxisomes in this process. nih.govwikipedia.org

Influence on Lysosomal and Endoplasmic Reticulum Processes

Currently, there is limited direct scientific evidence detailing the specific interactions of this compound with lysosomal and endoplasmic reticulum (ER) processes. The primary metabolic fate of this fatty acid is its further oxidation within the peroxisomal-mitochondrial axis. However, the accumulation of its metabolic precursors, particularly phytanic acid in disorders like Refsum disease, is known to cause broad cellular stress which can indirectly affect the function of various organelles. It is plausible that significant accumulation of any fatty acid intermediate could lead to ER stress or impact lysosomal function, but specific research on this compound in this context is lacking.

Regulation of Cellular Proliferation and Differentiation (in vitro/animal models)

There is a scarcity of research directly investigating the effects of this compound on cellular proliferation and differentiation. However, studies on its precursor, phytanic acid, have indicated that it may inhibit cell proliferation. nih.gov Research on other similar branched-chain fatty acids has also suggested potential anti-proliferative activities. For instance, the branched-chain fatty acid 12-methyltetradecanoic acid has been shown to inhibit the proliferation of various cancer cell lines, including prostate cancer cells, through the induction of apoptosis. These findings on related compounds suggest that this class of fatty acids may have roles in regulating cell growth, but direct evidence for this compound is not currently available.

Table 2: Research Findings on Cellular Proliferation by Branched-Chain Fatty Acids

| Compound | Model System | Observed Effect | Reference |

|---|---|---|---|

| This compound | N/A | No direct studies found | N/A |

| Phytanic Acid (precursor) | Various cell types | Inhibition of cell proliferation | nih.gov |

| 12-Methyltetradecanoic Acid | Prostate cancer cells (PC3) and other cancer cell lines | Inhibition of proliferation, induction of apoptosis | nih.gov |

| 13-Methyltetradecanoic Acid | T-cell lymphoma cell lines (in vitro and in vivo) | Inhibition of proliferation, induction of apoptosis |

Effects on Oxidative Stress Responses (in vitro/animal models)

Direct studies on the effect of this compound on oxidative stress are limited. However, its metabolic pathway is closely linked to processes that generate reactive oxygen species (ROS). Peroxisomal oxidation of fatty acids is a known source of hydrogen peroxide, a key ROS. Furthermore, the accumulation of its precursors, phytanic acid and pristanic acid, is strongly associated with the induction of oxidative stress.

In vitro studies using rat brain cortex have shown that pristanic acid significantly increases lipid peroxidation and protein oxidative damage. It also leads to a reduction in the concentration of glutathione (B108866), a major cellular antioxidant. Further research has demonstrated that pristanic acid can cause oxidative damage to lipids, proteins, and DNA in the cerebellum of young rats. nih.gov The accumulation of phytanic acid has also been reported to induce oxidative stress and mitochondrial dysfunction. nih.gov Given that this compound is an intermediate in this metabolic sequence, it is part of a pathway with significant implications for cellular redox balance, particularly when the pathway is impaired.

Table 3: Effects of Precursors on Oxidative Stress Markers

| Precursor Compound | Model System | Key Findings | Reference |

|---|---|---|---|

| Pristanic Acid | Rat brain cortex (in vitro) | Increased lipid peroxidation (malondialdehyde), increased protein carbonyls, decreased glutathione (GSH). | |

| Pristanic Acid | Rat cerebellum (in vivo/in vitro) | Increased lipid peroxidation, protein and DNA damage, reduced antioxidant defenses. | nih.gov |

| Phytanic Acid | Various cell types | Induces reactive oxygen species (ROS) generation, mitochondrial disturbance. | nih.gov |

Research Models and Methodologies in Studying 4,8,12 Trimethyltridecanoic Acid

In Vitro Cellular Models (e.g., Fibroblasts, Adipocytes, Hepatocytes)

In vitro cellular models are fundamental in dissecting the molecular mechanisms involving 4,8,12-trimethyltridecanoic acid at the cellular level. Although specific studies focusing exclusively on this compound are not extensively documented, the established roles of fibroblasts, adipocytes, and hepatocytes in general fatty acid metabolism provide a clear framework for its investigation.

Fibroblasts: These cells are crucial for studying the impact of fatty acids on cellular structure and function. In the context of metabolic disorders, cultured fibroblasts can be used to investigate the uptake and metabolism of branched-chain fatty acids like this compound and to identify potential enzymatic defects. nih.gov For example, studies on fibroblasts from patients with certain metabolic diseases have revealed defects in acyl-CoA dehydrogenase, a key enzyme in fatty acid oxidation. aging-us.com

Adipocytes: As the primary site of fat storage and metabolism, adipocytes are a critical model for understanding how this compound is processed and stored. Research on cultured adipocytes, such as the 3T3-L1 cell line, has shown that these cells actively take up and release free fatty acids, a process that can be influenced by their microenvironment. nih.gov The study of adipocytes can elucidate the role of this compound in lipid droplet formation and its potential influence on adipocyte signaling and metabolic homeostasis. nih.gov

Hepatocytes: The liver is a central hub for lipid metabolism, and primary hepatocytes or hepatocyte-derived cell lines are invaluable for studying the breakdown and synthesis of fatty acids. These models allow for detailed investigation into the beta-oxidation of branched-chain fatty acids. It is known that this compound is a presumed breakdown product of the beta-oxidation of pristanic acid. hmdb.ca

| Cell Model | Application in Fatty Acid Research | Potential Application for this compound |

| Fibroblasts | Studying cellular uptake and metabolism of fatty acids; identifying enzymatic defects in metabolic disorders. nih.govaging-us.com | Investigating its uptake, metabolism, and potential role in cellular pathology. |

| Adipocytes | Investigating fatty acid storage in lipid droplets, lipolysis, and adipokine secretion. nih.govnih.gov | Elucidating its role in fat storage, mobilization, and signaling in fat cells. |

| Hepatocytes | Examining hepatic fatty acid oxidation, synthesis, and secretion. hmdb.ca | Determining its metabolic fate in the liver, including its degradation pathways. |

Ex Vivo Tissue Explant Models

Currently, there is a lack of specific published research utilizing ex vivo tissue explant models for the direct study of this compound. However, this methodology, which involves the culture of intact tissue fragments, offers a significant potential avenue for future research. It would allow for the investigation of the compound's effects in the context of complex multi-cellular interactions within a specific tissue, bridging the gap between in vitro and in vivo studies.

Genetically Modified Animal Models (e.g., Knockout/Knock-in Mice)

Genetically modified animal models, particularly mice, are powerful tools for understanding the in vivo roles of specific genes and the metabolic pathways they regulate. While specific knockout or knock-in mouse models for enzymes exclusively metabolizing this compound have not been detailed in available literature, models of general fatty acid oxidation disorders are highly relevant. nih.gov For instance, knockout mice for various acyl-CoA dehydrogenases have been instrumental in modeling human genetic disorders of fatty acid metabolism. nih.gov Such models could be adapted to investigate the consequences of impaired this compound metabolism. Furthermore, mouse models with altered expression of key metabolic regulators, such as peroxisome proliferator-activated receptor-α (PPARα), which controls the expression of fatty acid oxidation enzymes, provide a valuable context for studying the regulation of branched-chain fatty acid metabolism. pnas.org

Microbial Systems as Research Tools

Microbial systems offer a versatile platform for investigating the biotransformation of fatty acids. The gut microbiota, in particular, is known to metabolize dietary fatty acids, producing a range of bioactive metabolites. researchgate.net While direct studies on the microbial degradation of this compound are not prominent, the principles of microbial fatty acid metabolism are well-established. For example, the biodegradation pathway of other complex organic acids, such as 2,4-dichlorophenoxyacetic acid, has been extensively studied in microorganisms like Cupriavidus necator. nih.gov These microbial systems can be harnessed as research tools to identify enzymes capable of metabolizing this compound and to produce its metabolites for further functional studies.

Omics Technologies Integration (Lipidomics, Metabolomics, Proteomics)

The integration of "omics" technologies has revolutionized the study of metabolism by enabling a comprehensive analysis of molecules within a biological system.

Targeted lipidomics and metabolomics approaches allow for the precise quantification of this compound and related metabolites. These methods often employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) for high sensitivity and specificity. lipidmaps.org Targeted analysis is crucial for hypothesis-driven research, such as validating a suspected metabolic pathway or quantifying changes in response to a specific stimulus. By targeting known intermediates in fatty acid oxidation, researchers can map the metabolic fate of this compound. Studies have successfully used targeted approaches to quantify odd-chain fatty acids and their incorporation into complex lipids, a methodology that can be directly applied to this branched-chain fatty acid.

Untargeted metabolomics and lipidomics cast a wider net to capture a global snapshot of all measurable small molecules in a sample, including those previously unknown to be associated with this compound. technologynetworks.com This discovery-based approach is instrumental in identifying novel biomarkers and generating new hypotheses. nih.govnih.gov For instance, untargeted metabolomics can reveal unexpected alterations in other metabolic pathways in response to elevated levels of this compound, providing insights into its broader physiological impact. aging-us.com

| Omics Technology | Approach | Application to this compound Research |

| Targeted Lipidomics/Metabolomics | Quantitative analysis of a predefined set of molecules. | Precise measurement of this compound and its known metabolites to map its metabolic pathways. |

| Untargeted Lipidomics/Metabolomics | Global profiling of all detectable small molecules. | Discovery of novel biomarkers and metabolic pathways associated with this compound. technologynetworks.comnih.govnih.gov |

| Proteomics | Large-scale study of proteins. | Identification of enzymes and transporters involved in the metabolism and transport of this compound. |

Future Directions and Research Gaps in 4,8,12 Trimethyltridecanoic Acid Research

Elucidation of Novel Metabolic Enzymes and Regulatory Mechanisms

A primary focus for future research will be the identification and characterization of the specific enzymes responsible for the metabolism of TMTD. While it is presumed to be a breakdown product of pristanic acid beta-oxidation, the precise enzymatic machinery involved is not fully understood. hmdb.ca The degradation of branched-chain alkanes like pristane (B154290) is known to occur in certain bacteria, such as Nocardia globerula, which produces TMTD as a major fatty acid. researchgate.net However, the homologous enzymes and regulatory pathways in mammals are yet to be fully elucidated.

Key research questions in this area include:

What are the specific desaturases, hydratases, and thiolases involved in the breakdown of TMTD in various organisms?

How is the expression and activity of these enzymes regulated at the genetic and post-translational levels?

Are there feedback mechanisms by which TMTD or its metabolites regulate their own synthesis or degradation?

Understanding these regulatory networks is crucial. For instance, in other fatty acid metabolic pathways, transcription factors like peroxisome proliferator-activated receptors (PPARs) play a significant role in regulating the expression of genes involved in fatty acid oxidation. nih.gov Investigating whether PPARs or other nuclear receptors are activated by TMTD could provide significant insights into its regulatory mechanisms.

Discovery of Undiscovered Biological Receptors or Binding Partners

The biological effects of fatty acids are often mediated through their interaction with specific receptors or binding proteins. While TMTD can be integrated into cell membranes, potentially affecting their fluidity and permeability, it is also plausible that it acts as a signaling molecule by binding to specific cellular targets. evitachem.com

Future research should aim to:

Identify and characterize specific cell surface or intracellular receptors that bind to TMTD.

Investigate the downstream signaling pathways that are activated upon TMTD binding.

Determine if TMTD competes with other fatty acids for binding to known fatty acid-binding proteins and transporters.

The discovery of a dedicated receptor for TMTD would open up new avenues for understanding its physiological functions and could have implications for its potential as a therapeutic agent.

Advanced Development of Stereospecific Analytical Techniques

4,8,12-Trimethyltridecanoic acid possesses chiral centers at the 4 and 8 positions, meaning it can exist in different stereoisomeric forms. evitachem.comnih.gov The biological activity of chiral molecules can be highly dependent on their specific stereochemistry. Therefore, the development of advanced analytical techniques capable of separating and quantifying the different stereoisomers of TMTD is critical.

Current methods like gas chromatography can identify the presence of TMTD, but more sophisticated techniques are needed to resolve its stereoisomers in complex biological samples. nih.gov Future efforts should focus on:

Developing and refining chiral chromatography methods (both gas and liquid) for the baseline separation of TMTD stereoisomers.

Utilizing mass spectrometry techniques coupled with chiral separation to provide sensitive and specific quantification.

Applying these methods to determine the stereoisomeric composition of TMTD in different biological tissues and fluids.

Such advancements will be instrumental in correlating specific stereoisomers with particular biological activities or disease states.

Systems Biology Approaches to Integrate Multi-Omics Data

To gain a comprehensive understanding of the role of TMTD in biological systems, a systems biology approach is essential. This involves integrating data from various "omics" platforms, including genomics, transcriptomics, proteomics, and metabolomics. nih.gov

Future research should leverage these technologies to:

Correlate the levels of TMTD with global changes in gene expression, protein abundance, and the broader metabolome.

Construct metabolic network models to simulate the flux of TMTD through various pathways and predict its metabolic fate.

Identify novel biomarkers and pathways associated with TMTD metabolism by analyzing large-scale datasets from different biological conditions.

By integrating multi-omics data, researchers can move beyond studying TMTD in isolation and begin to understand its function within the complex network of cellular processes. nih.gov

Comparative Metabolic Studies Across Diverse Biological Kingdoms

The presence of TMTD has been noted in organisms ranging from bacteria to mammals. nih.govresearchgate.net Comparative metabolic studies across different biological kingdoms can provide valuable insights into the evolution of its metabolic pathways and its fundamental biological roles.

Future research in this area could involve:

Investigating the biosynthesis and degradation of TMTD in a wide range of organisms, including bacteria, archaea, fungi, plants, and animals.

Comparing the enzymes and genes involved in TMTD metabolism across these different life forms to identify conserved and divergent pathways.

Exploring the ecological significance of TMTD, for example, its role in microbial communities or as a chemical signal between organisms.

Such comparative approaches will not only broaden our fundamental understanding of lipid metabolism but may also uncover novel enzymes and pathways with potential biotechnological applications.

Q & A

Q. What are the standard analytical methods for identifying and quantifying TMTD in complex biological matrices?

Gas chromatography-mass spectrometry (GC-MS) is widely used due to its sensitivity for branched-chain fatty acids. For precise quantification, isotope dilution with deuterated analogs (e.g., tridecanoic acid-d9) improves accuracy by correcting for extraction losses . In archaeological contexts, TMTD’s absence alongside phytanic acid in ancient Egyptian mummies suggests the use of plant oils and animal fats, requiring careful lipid profiling to distinguish endogenous vs. exogenous sources .

Q. How is TMTD synthesized, and what are its key structural features?

TMTD can be synthesized via esterification or methyl-branching strategies. For example, methyl esters of TMTD (CAS 10339-74-9) are prepared using acid-catalyzed esterification, with purity verified by GC. Its structure includes three methyl branches at C4, C8, and C12, confirmed by nuclear magnetic resonance (NMR) and high-resolution MS .

Q. What microbial pathways degrade TMTD, and how do they inform bioremediation studies?

Coryneform bacteria metabolize pristane into TMTD via β-oxidation, producing α-methylglutaric acid as a key intermediate. Experimental designs should include anaerobic incubation with isotopically labeled substrates (e.g., -pristane) to track degradation pathways and enzyme activity .

Advanced Research Questions

Q. How does TMTD serve as a chemotaxonomic marker in freshwater sponges, and what analytical challenges arise?

TMTD, alongside phytanic and pristanic acids, distinguishes freshwater sponges from marine species. Researchers must use multi-dimensional GC (GC×GC) coupled with flame ionization detection (FID) to resolve co-eluting isomers. Comparative lipidomics of sponge extracts under varying environmental conditions (e.g., salinity gradients) can validate its taxonomic utility .

Q. What role does TMTD play in phytoplankton under copper stress, and how can this inform ecotoxicology models?

In phytoplankton exposed to copper, TMTD accumulates as part of branched-chain fatty acids (BCFAs), which stabilize membranes under oxidative stress. Experimental protocols should include lipidomic profiling via GC-MS and correlation with reactive oxygen species (ROS) assays to quantify stress responses .

Q. How do stereoisomers of TMTD (e.g., 4S,8S vs. 4R,8R) affect its biological activity, and what methods differentiate them?

Chiral chromatography or enzymatic resolution using lipases can separate enantiomers. For instance, (4S,8S)-TMTD (CAS 42763-77-9) and (4R,8R)-TMTD (CAS 31653-09-5) exhibit distinct metabolic fates in bacterial systems, as shown by -NMR and circular dichroism spectroscopy .

Q. What are the implications of TMTD’s stability in prehistoric resin formulations, and how can decay processes be modeled?

In mummification resins, TMTD’s absence despite phytanic acid presence suggests selective degradation. Accelerated aging experiments (e.g., thermal degradation at 60°C under controlled humidity) paired with pyrolysis-GC-MS can simulate long-term preservation dynamics .

Methodological Considerations

- Synthesis Optimization : Use Pd/C catalysts for hydrogenation steps (93% yield) and Fe-mediated bromination (97% yield) to streamline TMTD derivatization .

- Safety Protocols : Store TMTD at 0–6°C to prevent degradation, and use personal protective equipment (PPE) due to undefined acute toxicity .